3-Chloro-4-(chloromethyl)-2(5H)-furanone

説明

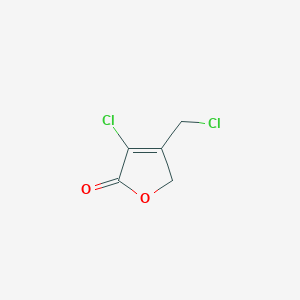

3-Chloro-4-(chloromethyl)-2(5H)-furanone is a chlorinated furanone derivative characterized by a five-membered lactone ring with chlorine at the C3 position and a chloromethyl (-CH₂Cl) group at the C4 position (Figure 1). This compound is structurally related to mutagenic disinfection byproducts like MX [3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone], but differs in substituents, lacking the hydroxyl (-OH) group at C5 and having a monochlorinated methyl group instead of a dichloromethyl (-CCl₂) group at C4 . It is primarily synthesized in laboratory settings for research purposes, often via reactions involving trichloro-2(5H)-furanone precursors or through Michael addition/phosphonate substitution pathways .

特性

IUPAC Name |

4-chloro-3-(chloromethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2O2/c6-1-3-2-9-5(8)4(3)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTLOAIDAIPVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155017 | |

| Record name | 2(5H)-Furanone, 3-chloro-4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125974-01-8 | |

| Record name | 2(5H)-Furanone, 3-chloro-4-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 3-chloro-4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-(CHLOROMETHYL)-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W82W6QNR5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-2(5H)-furanone typically involves the chlorination of 4-methyl-2(5H)-furanone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

3-Chloro-4-(chloromethyl)-2(5H)-furanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding furanone derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated or dechlorinated furanone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted furanones, while oxidation and reduction reactions produce furanone derivatives with different oxidation states.

科学的研究の応用

Structure and Characteristics

3-Chloro-4-(chloromethyl)-2(5H)-furanone has the following molecular formula:

- Molecular Formula : C5H4Cl2O2

- Molecular Weight : 181.99 g/mol

- CAS Registry Number : 125974-01-8

The compound features a furan ring substituted at the 3 and 4 positions with chlorine atoms and a chloromethyl group at the 4 position. This configuration imparts distinct chemical properties that are valuable for various applications.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Substitution Reactions : Chlorine atoms can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form different furanone derivatives or reduction to yield less chlorinated derivatives.

Biology

Research has indicated potential biological activities associated with this compound. It is studied for its interactions with biomolecules and possible therapeutic properties. Notably, investigations into its mutagenic effects have highlighted its role in carcinogenesis:

- Carcinogenicity Studies : In vitro studies have demonstrated that derivatives like MX exhibit tumor-promoting activity in cell transformation assays using BALB/c 3T3 cells .

Medicine

This compound is being explored for its potential use in drug development. Its ability to interact with biological targets suggests applications in developing new therapeutic agents. The compound's mechanism involves forming covalent bonds with nucleophilic sites on proteins, potentially altering their activity.

Industrial Applications

In industry, this compound is utilized as an intermediate in producing specialty chemicals. It plays a role in various industrial processes due to its unique reactivity and properties.

Case Study 1: Mutagenicity Assessment

A significant study evaluated the mutagenic potential of MX in Massachusetts drinking water. The findings indicated that MX accounted for approximately 76% of the overall mutagenicity observed, underscoring the importance of monitoring this compound in environmental samples .

Case Study 2: Animal Studies on Carcinogenicity

Animal studies have shown that MX can induce cancerous lesions in rats when administered at specific doses. Notable findings include increased incidences of thyroid gland tumors and liver adenomas among treated groups compared to controls . These results highlight the need for careful consideration of exposure levels in both environmental and occupational settings.

作用機序

The mechanism of action of 3-Chloro-4-(chloromethyl)-2(5H)-furanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

類似化合物との比較

Table 1: Comparative Analysis of 2(5H)-Furanone Derivatives

Mutagenicity and Toxicity

- MX vs. This compound: MX is a potent bacterial mutagen (TA100 strain) due to its electrophilic dichloromethyl and hydroxyl groups, which form DNA adducts . In contrast, this compound exhibits ~100-fold lower mutagenicity in Ames tests, attributed to the absence of the hydroxyl group and reduced electrophilicity of the chloromethyl substituent .

- Stability: MX degrades rapidly in aqueous environments (half-life: ~10 hours at pH 7), while this compound shows greater stability, making it a more persistent environmental contaminant if released .

Key Research Findings

Mutagenicity Reduction : Stepwise removal of chlorine and hydroxyl groups from MX significantly reduces mutagenicity, confirming the critical role of these substituents in DNA damage .

Environmental Impact: MX is a byproduct of chlorinating humic acid-rich water, while this compound is less studied in environmental contexts but poses lower genotoxic risk .

Structural-Activity Relationships (SAR) :

- Hydroxyl groups enhance electrophilicity and mutagenicity.

- Chlorinated alkyl chains increase lipophilicity and environmental persistence.

生物活性

3-Chloro-4-(chloromethyl)-2(5H)-furanone, commonly referred to as MX, is a halogenated furanone compound that has garnered significant attention due to its biological activity, particularly in the context of carcinogenicity and mutagenicity. This article provides a comprehensive overview of the biological activity of MX, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

MX is characterized by the following chemical structure:

- Molecular Formula : CHClO

- CAS Number : 7487-94-7

Structural Features

The presence of chlorine atoms at specific positions on the furanone ring contributes to its reactivity and biological properties. The chloromethyl group enhances its electrophilic nature, which is crucial for its interaction with biological macromolecules.

Carcinogenicity and Mutagenicity

MX has been implicated in various studies regarding its potential carcinogenic effects. Research indicates that MX exhibits both initiating and promoting activities in cell transformation assays. For instance, a study demonstrated that MX can induce malignant transformation in BALB/c 3T3 cells, highlighting its potential as a carcinogen in vivo .

The mechanisms underlying the biological activity of MX involve:

- DNA Interaction : MX can form adducts with DNA, leading to mutations.

- Oxidative Stress : The compound may induce oxidative stress in cells, contributing to cellular damage and transformation.

- Cell Signaling Pathways : MX influences various signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationships (SAR)

Understanding the SAR of MX is critical for elucidating its biological effects. Studies have shown that modifications to the furanone structure significantly impact its activity:

These findings suggest that subtle changes in the chemical structure can lead to significant differences in biological outcomes.

Study on Carcinogenic Potential

A pivotal study conducted by researchers at the University of California assessed the carcinogenic potential of MX using animal models. The study found that exposure to MX resulted in a dose-dependent increase in tumor formation, particularly in the liver and lungs . This research underscores the importance of evaluating disinfection by-products like MX for their long-term health effects.

Toxicological Assessments

Another significant investigation focused on the toxicological profile of MX. In vitro assays revealed that MX exhibited cytotoxicity across various cell lines, with notable effects on liver and kidney cells. The observed cytotoxic effects were attributed to both direct DNA damage and indirect mechanisms involving oxidative stress .

Q & A

Basic Research Questions

Q. What experimental methods are used to study the formation of 3-chloro-4-(chloromethyl)-2(5H)-furanone in chlorinated water systems?

- Methodological Answer: Formation pathways are typically investigated by chlorinating phenolic compounds (e.g., humic acids) under controlled pH and temperature conditions. Reaction mixtures are analyzed using gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify intermediates and byproducts. For example, MX analogs are formed via electrophilic substitution during chlorination, as demonstrated in studies using phenol derivatives .

Q. How is this compound synthesized for laboratory research?

- Methodological Answer: A common route involves reacting 3,4,5-trichloro-2(5H)-furanone with bifunctional nucleophiles (e.g., amines or thiols) under mild conditions. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and stereochemistry .

Q. What in vitro assays are recommended for initial toxicity screening of this compound?

- Methodological Answer: The Ames test (Salmonella typhimurium reverse mutation assay) and micronucleus assay are standard for assessing mutagenicity. For genotoxicity, alkaline comet assays or γ-H2AX foci quantification in mammalian cell lines (e.g., CHO cells) are used to detect DNA strand breaks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in mutagenicity data between in vitro and in vivo models?

- Methodological Answer: Discrepancies may arise due to metabolic differences. To address this, use transgenic rodent models (e.g., gpt delta mice) with humanized cytochrome P450 enzymes. Combine these with pharmacokinetic studies (e.g., LC-MS-based quantification in blood/tissues) to correlate exposure levels with mutagenic endpoints .

Q. What strategies optimize the structure-activity relationship (SAR) for antibacterial derivatives of this furanone?

- Methodological Answer: Systematic derivatization at the C-4 chloromethyl group or lactone ring is performed via nucleophilic substitution or cross-coupling reactions. Antibacterial efficacy is evaluated using minimum inhibitory concentration (MIC) assays against biofilm-forming pathogens (e.g., Pseudomonas aeruginosa). Computational docking studies (e.g., AutoDock Vina) can predict interactions with bacterial targets like quorum-sensing proteins .

Q. What advanced analytical techniques improve detection limits for this compound in environmental samples?

- Methodological Answer: Solid-phase extraction (SPE) with XAD resins followed by LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Isotope dilution using deuterated analogs (e.g., d3-MX) minimizes matrix effects, achieving detection limits <1 ng/L in drinking water .

Q. How can ecotoxicological impacts be assessed in aquatic ecosystems?

- Methodological Answer: Use microcosm models to simulate environmental degradation. Track compound persistence via LC-MS and evaluate bioaccumulation in zebrafish (Danio rerio) using bioconcentration factors (BCFs). Metabolomic profiling (e.g., UPLC-QTOF-MS) identifies sublethal effects on metabolic pathways .

Q. What experimental designs address contradictory data on its genotoxic mechanisms?

- Methodological Answer: Perform comparative studies across cell types (e.g., epithelial vs. lymphocytes) with standardized exposure protocols (dose, duration). Use multi-omics approaches (transcriptomics and proteomics) to identify differential stress response pathways. Control for confounding factors like reactive oxygen species (ROS) using scavengers (e.g., N-acetylcysteine) .

Notes

- Avoid abbreviations; use full chemical names.

- Citations follow the format, corresponding to the provided evidence.

- Advanced questions emphasize mechanistic studies, while basic questions focus on foundational protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。